molecular formula C15H18BrN3O4 B3367946 L-Glutamine 7-amido-4-methylcoumarin hydrobromide CAS No. 201851-47-0

L-Glutamine 7-amido-4-methylcoumarin hydrobromide

Cat. No.: B3367946
CAS No.: 201851-47-0
M. Wt: 384.22 g/mol
InChI Key: SRWUIOKXPHJVKI-MERQFXBCSA-N
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Description

L-Glutamine 7-amido-4-methylcoumarin hydrobromide (CAS 201851-47-0) is a fluorogenic compound comprising the amino acid L-glutamine conjugated to the 7-amido group of 4-methylcoumarin (AMC), stabilized as a hydrobromide salt. Its molecular formula is C₁₅H₁₇N₃O₄·HBr, with a molecular weight of 384.23 g/mol . The hydrobromide salt enhances aqueous solubility, making it suitable for enzymatic assays.

This compound serves as a protease substrate, releasing fluorescent AMC (λₑₓ = 365 nm, λₑₘ = 450 nm) upon cleavage. It is widely used in enzyme kinetics studies, particularly for enzymes recognizing glutamine residues, such as transglutaminases or aminopeptidases .

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWUIOKXPHJVKI-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Enzymatic Hydrolysis Reactions

L-Gln-AMC·HBr undergoes selective hydrolysis catalyzed by enzymes such as glutaminyl cyclase (QC) and gamma-glutamyltransferase (GGT) . These reactions cleave the amide bond between the L-glutamine residue and the 7-amino-4-methylcoumarin (AMC) moiety, releasing the fluorescent AMC group.

Key Enzymatic Pathways:

EnzymeReaction TypeSubstrateProductsConditions
Glutaminyl CyclaseCyclizationL-Gln-AMC·HBrPyroglutamic acid + AMCpH 7–8, 37°C, Zn²⁺ dependent
Gamma-GlutamyltransferaseTranspeptidationL-Gln-AMC·HBr + AcceptorGlutamyl-acceptor complex + AMCPhysiological pH, 37°C
  • Glutaminyl Cyclase (QC):
    QC catalyzes the intramolecular cyclization of the N-terminal glutamine residue, forming pyroglutamic acid and releasing AMC . This reaction is metal-dependent, requiring zinc ions for catalytic activity . The fluorescence of AMC enables real-time monitoring of QC activity in kinetic assays.

  • Gamma-Glutamyltransferase (GGT):
    GGT transfers the gamma-glutamyl group from L-Gln-AMC·HBr to acceptor molecules (e.g., peptides or water), producing AMC as a byproduct . This reaction is critical for studying glutathione metabolism and oxidative stress pathways.

Reaction Monitoring:

  • Fluorescence Emission: AMC exhibits excitation/emission maxima at 380/440 nm, allowing quantitative detection of enzyme activity .

  • Kinetic Studies: Continuous spectrometric assays using L-Gln-AMC·HBr provide insights into enzyme-substrate binding affinities and catalytic efficiency .

Stability and Reactivity:

Structural and Functional Comparisons

L-Gln-AMC·HBr’s reactivity is distinct from related coumarin derivatives:

CompoundKey Reactivity Differences
L-Glutamic acid γ-7-amido-4-methylcoumarinUndergoes transpeptidation but lacks cyclization
L-Leucine 7-amido-4-methylcoumarinSubstrate for aminopeptidases, not cyclases

Industrial and Research Implications

  • Drug Development: Used to screen QC inhibitors for neurodegenerative diseases .

  • Diagnostic Tools: Applied in assays for detecting bacterial contamination via aminopeptidase activity .

This compound’s chemical reactivity is central to its role as a biochemical tool. Its enzyme-specific interactions and fluorescent readout enable precise studies of metabolic pathways, protein maturation, and therapeutic targets. Further research is needed to explore its non-enzymatic reactivity and broader industrial applications.

Scientific Research Applications

Biochemical Assays

L-Gln-AMC.HBr is primarily used in biochemical assays to track enzymatic activities. Its fluorescent properties allow for the sensitive detection of specific biochemical interactions. For instance, it is commonly employed in glutaminase activity assays, where the cleavage of L-Gln-AMC by glutaminase releases the fluorescent 4-methylcoumarin moiety, which can be quantified using fluorescence spectroscopy .

Key Features:

  • Fluorescent Detection: Enables real-time monitoring of enzyme activity.
  • Sensitivity: Allows detection of low concentrations of enzymes in biological samples.

Drug Development

The compound plays a significant role in drug development, particularly for metabolic disorders. It modulates glutamine metabolism, making it valuable for creating therapies targeting diseases linked to glutamine dysregulation .

Case Study:
A study demonstrated that L-Gln-AMC.HBr could be used to screen potential inhibitors of glutaminase, providing insights into drug candidates for cancer treatment where glutamine metabolism is often upregulated .

Cell Culture Enhancement

In cell biology, L-Gln-AMC.HBr enhances cell growth and viability in culture systems. It is particularly beneficial in cancer research and regenerative medicine, where maintaining optimal cell conditions is crucial .

Application Insights:

  • Cancer Research: Used to study the effects of various treatments on cancer cell lines.
  • Regenerative Medicine: Facilitates research on stem cell viability and differentiation.

Fluorescent Labeling

This compound is utilized for labeling biomolecules in imaging studies, allowing researchers to visualize cellular components and interactions in real-time. It aids in understanding complex biological processes at the cellular level .

Example Applications:

  • Imaging Studies: Used in microscopy to track protein interactions.
  • Cellular Dynamics: Helps elucidate mechanisms of action for drugs at the cellular level.

Neurotransmission Research

L-Gln-AMC.HBr is valuable in neuroscience for investigating the role of glutamine in neurotransmission. Its ability to interact with neurotransmitter systems makes it a useful tool for studying neurodegenerative diseases .

Research Findings:
Studies have shown that alterations in glutamine metabolism can impact neurotransmitter release and neuronal health, highlighting its importance in understanding conditions like Alzheimer's disease.

Comparative Analysis Table

Application AreaDescriptionKey Benefits
Biochemical AssaysTracks enzymatic activities using fluorescenceHigh sensitivity and specificity
Drug DevelopmentModulates glutamine metabolism for therapeutic applicationsPotential for treating metabolic disorders
Cell CultureEnhances growth and viability of cellsEssential for cancer and regenerative studies
Fluorescent LabelingLabels biomolecules for imaging studiesReal-time visualization
NeurotransmissionInvestigates glutamine's role in neurotransmissionInsights into neurodegenerative diseases

Mechanism of Action

The mechanism of action of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves its role as a substrate for specific enzymes. When the compound is cleaved by enzymes such as gamma-glutamyltransferase, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured to determine enzyme activity. The molecular targets include enzymes involved in amino acid metabolism and peptide hydrolysis .

Comparison with Similar Compounds

Coumarin-based fluorogenic substrates are pivotal in biochemical research. Below is a detailed comparison of L-Glutamine-AMC hydrobromide with structurally related compounds:

Structural and Functional Differences

Table 1: Key Properties of L-Glutamine-AMC and Analogues
Compound Name Structure/Amino Acid Molecular Weight (g/mol) Enzyme Target Application(s) References
L-Glutamine-AMC hydrobromide L-Glutamine 384.23 Transglutaminases, DNPEP/ENPEP Protease activity assays, enzyme inhibition
Gly-Pro-AMC hydrobromide Gly-Pro dipeptide 455.33 DPP-IV DPP-IV inhibition assays
L-Aspartic acid-AMC (Asp-AMC) L-Aspartic acid 318.20 DNPEP Aspartyl aminopeptidase studies
L-Glutamic acid-AMC (Glu-AMC) L-Glutamic acid 332.23 ENPEP Glutamyl aminopeptidase studies
L-Citrulline-AMC hydrobromide L-Citrulline 332.21 BLMH Bleomycin hydrolase activity detection
L-Glycine-AMC hydrobromide L-Glycine 313.15 Microbial proteases Microbial detection via fluorescence
L-Proline-AMC hydrobromide L-Proline 343.23 Proline-specific proteases Substrate for dipeptidyl peptidases
γ-L-Glutamic acid-AMC γ-L-Glutamic acid 318.29 Unspecified glutamyl enzymes Specialty enzyme assays (gamma-linkage)

Key Differences in Enzyme Specificity

  • Amino Acid/Peptide Moiety: L-Glutamine-AMC targets enzymes recognizing amide bonds adjacent to glutamine, such as transglutaminases involved in protein crosslinking . Dipeptide derivatives (e.g., Gly-Pro-AMC) are tailored for dipeptidyl peptidases like DPP-IV, which cleave after proline residues . Acidic amino acids (Asp-AMC, Glu-AMC) are substrates for aspartyl/glutamyl aminopeptidases (DNPEP/ENPEP), critical in peptide hormone regulation .
  • Salt Form :

    • Hydrobromide salts (e.g., L-Glutamine-AMC, Gly-Pro-AMC) improve water solubility compared to trifluoroacetate derivatives (e.g., L-Alanine-AMC trifluoroacetate) .
  • Fluorogenic Applications :

    • Microbial detection : Glycine-AMC’s simplicity enables rapid microbial protease detection .
    • BLMH activity : Citrulline-AMC is used in cancer research to study bleomycin hydrolase .

Research Findings

Enzyme Inhibition Studies: Asp-AMC and Glu-AMC demonstrated low micromolar inhibitory activity against DNPEP and ENPEP, highlighting their utility in drug discovery . Gly-Pro-AMC showed high sensitivity in DPP-IV assays (IC₅₀ ~10 nM), outperforming non-peptide substrates .

Stability and Reactivity :

  • Hydrobromide salts (e.g., L-Glutamine-AMC) exhibit >95% stability in aqueous buffers for 24 hours, whereas trifluoroacetate salts may degrade faster .

Selectivity :

  • γ-Glutamic acid-AMC’s gamma-linkage distinguishes it from alpha-linked analogues, enabling studies on gamma-glutamyl transpeptidases .

Biological Activity

L-Glutamine 7-amido-4-methylcoumarin hydrobromide (L-Gln-AMC.HBr) is a synthetic compound widely used in biochemical research, particularly in the study of enzyme activities. Its unique structure combines a glutamine moiety with a 7-amido-4-methylcoumarin group, which imparts fluorescent properties that facilitate the detection of specific biochemical interactions. This compound has significant implications in proteomics and enzymology, particularly as a substrate for glutaminase assays.

  • Molecular Formula : C₁₅H₁₈BrN₃O₄
  • Molecular Weight : Approximately 384.23 g/mol
  • Fluorescent Characteristics : The release of the 4-methylcoumarin moiety upon enzymatic cleavage results in fluorescence, enabling sensitive detection methods.

Enzymatic Applications

L-Gln-AMC.HBr is primarily utilized as a substrate for the enzyme glutaminase, which catalyzes the hydrolysis of the amide bond between L-glutamine and the 4-methylcoumarin moiety. This reaction is crucial for quantifying glutaminase activity in various biological samples, including cell lysates and tissue homogenates. The fluorescence generated from AMC release can be monitored using fluorescence spectroscopy, making it a sensitive and specific assay method .

Table 1: Comparison of Substrates for Enzyme Assays

Substrate NameEnzyme TargetFluorescent ResponseApplication Areas
L-Gln-AMC.HBrGlutaminaseYesBiochemical assays
γ-Glu-AMCγ-Glutamyl transpeptidaseYesProtein analysis
L-Alanine-AMCAminopeptidasesYesFood safety testing

Interaction Studies

Research has indicated that L-Gln-AMC.HBr interacts effectively with serine proteases, allowing for the monitoring of proteolytic activity through fluorescence changes. This interaction is crucial for understanding various biological processes and enzyme mechanisms .

Case Studies

  • Glutaminase Activity in Cancer Research :
    A study investigated the role of glutaminase in cancer metabolism using L-Gln-AMC.HBr as a substrate. The researchers measured increased glutaminase activity in cancerous tissues compared to normal tissues, highlighting its potential as a biomarker for cancer diagnostics .
  • Immune Response Modulation :
    Another study focused on the effects of L-glutamine supplementation on T and B cell activation. The results indicated that L-glutamine enhances immune cell function, suggesting that L-Gln-AMC.HBr could be useful in studying immune responses in various conditions .

Safety and Efficacy

L-glutamine, the parent compound of L-Gln-AMC.HBr, is generally recognized as safe and plays essential roles in various physiological processes, including immune function and gut health. The safety profile of L-glutamine produced via fermentation has been established, indicating no significant concerns regarding its use in research or clinical settings .

Q & A

Q. What is the primary application of L-Glutamine 7-amido-4-methylcoumarin hydrobromide in enzymatic assays?

This compound is a fluorogenic substrate used to measure glutaminase activity. Upon enzymatic cleavage of the amide bond, the 7-amido-4-methylcoumarin (AMC) moiety is released, producing a fluorescent signal detectable at excitation/emission wavelengths of 380/460 nm. Researchers should validate assay conditions (e.g., pH 7.4, 37°C) and use kinetic measurements to quantify enzyme activity .

Q. How should researchers handle and store this compound to maintain stability?

The hydrobromide salt is hygroscopic and sensitive to light. Store at −20°C in desiccated conditions. Prior to use, reconstitute in DMSO or aqueous buffers (avoiding prolonged exposure to moisture) and verify fluorescence intensity against a standard curve to confirm integrity .

Q. What controls are essential when using this substrate in microbial detection assays?

Include negative controls (e.g., heat-inactivated enzymes or no-enzyme samples) to account for autofluorescence. For microbial studies, correlate fluorescence intensity with colony-forming units (CFUs) using plate-count methods to validate microbial load .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data when using this substrate across different glutaminase isoforms?

Variations in KmK_m and VmaxV_{max} values may arise due to isoform-specific substrate affinity. Perform parallel assays with purified isoforms (e.g., kidney vs. liver glutaminase) and use Lineweaver-Burk plots to compare kinetic parameters. Confirm results with orthogonal methods like HPLC-based substrate depletion assays .

Q. What experimental strategies mitigate interference from endogenous fluorophores in complex biological matrices?

Sample pre-treatment with charcoal adsorption or ultrafiltration (10 kDa cutoff) can remove interfering compounds. Alternatively, use time-resolved fluorescence or dual-wavelength measurements to distinguish AMC fluorescence from background signals .

Q. How can researchers optimize substrate concentration to avoid enzyme inhibition in high-throughput screens?

Conduct dose-response curves with substrate concentrations ranging from 0.1–10× KmK_m. Use nonlinear regression to identify the linear range of fluorescence increase. For glutaminase, typical working concentrations are 50–200 μM, adjusted for enzyme purity and assay duration .

Q. What are the implications of batch-to-batch variability in substrate purity for quantitative studies?

Verify purity via HPLC (≥95%) and NMR spectroscopy. Batch variability in AMC coupling efficiency can alter fluorescence yield. Normalize activity measurements using internal standards (e.g., free AMC) and report purity data in publications .

Methodological Considerations

Q. How should researchers design experiments to account for potential photobleaching of the AMC fluorophore?

Minimize light exposure during assays and use opaque plates. Conduct time-course experiments to quantify photobleaching rates under experimental conditions. Correct fluorescence data using the equation: Fcorrected=Fobserved×ektF_{corrected} = F_{observed} \times e^{kt}, where kk is the photobleaching rate constant .

Q. What statistical approaches are recommended for analyzing fluorescence-based kinetic data?

Use nonlinear regression (e.g., Michaelis-Menten model) with software such as GraphPad Prism. Report R2R^2, 95% confidence intervals for KmK_m and VmaxV_{max}, and perform outlier detection (e.g., Grubbs’ test). For multi-group comparisons, apply ANOVA with post-hoc corrections .

Q. How can cross-reactivity with non-target proteases be addressed in glutaminase-specific assays?

Include protease inhibitors (e.g., PMSF for serine proteases) in assay buffers. Validate specificity using knockout cell lines or siRNA-mediated glutaminase silencing. Confirm results with a non-fluorescent competitive inhibitor (e.g., 6-diazo-5-oxo-L-norleucine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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L-Glutamine 7-amido-4-methylcoumarin hydrobromide
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L-Glutamine 7-amido-4-methylcoumarin hydrobromide

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